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Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS), also known as 18:1 DGS, is an anionic,

titratable, double-chain amphiphile widely utilized in the formulation of pH-sensitive liposomes.

[1][2] Its unique succinyl headgroup provides a net negative charge at physiological pH (7.4),

but becomes protonated in more acidic environments, such as those found in tumor

microenvironments (pH ~6.5) or within cellular endosomes (pH ~5.0).[3] This protonation

disrupts the electrostatic interactions within the lipid bilayer, leading to liposome destabilization

and the triggered release of encapsulated cargo.[3][4]

This property makes DGS a critical component for advanced drug delivery systems designed

for targeted therapy, particularly in oncology and gene therapy.[3][5] DGS is often formulated

with a fusogenic helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE),

to enhance the destabilization and endosomal escape of the liposomal contents.[1][6] These

formulations are capable of encapsulating a wide range of therapeutics, including

chemotherapeutic agents, siRNA, antisense oligonucleotides, and proteins.[2][7]

Mechanism of pH-Sensitive Release

The core functionality of DGS-containing liposomes lies in the protonation of the succinate

headgroup at acidic pH. At neutral pH, the deprotonated (negatively charged) carboxyl group of

the succinate headgroup provides electrostatic repulsion, contributing to a stable liposomal

structure. As the liposome enters an acidic environment, the carboxyl group becomes
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protonated. This neutralizes the charge, reduces repulsion, and promotes a phase transition in

helper lipids like DOPE from a bilayer to an inverted hexagonal phase, ultimately destabilizing

the liposome and releasing the encapsulated drug at the target site.[1][3]
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Figure 1: Mechanism of pH-sensitive drug release from DGS-based liposomes.
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Protocols
Protocol 1: Thin-Film Hydration and Extrusion Method
This protocol describes a common and reliable method for preparing unilamellar DGS-

containing liposomes with a uniform size distribution.[8][9]

Materials and Equipment

Lipids:

1,2-Dioleoyl-sn-glycero-3-succinate (DGS)

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[10]

Cholesterol (optional, for stability)[6]

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-PEG2000) (optional, for "stealth" properties)

Solvents: Chloroform or a chloroform:methanol mixture

Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES-buffered saline, or buffer

containing the drug to be encapsulated.

Equipment:

Round-bottom flask

Rotary evaporator

Vacuum pump/desiccator

Water bath or heating block

Bath sonicator

Liposome extruder (e.g., Avanti Mini-Extruder)[11]
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Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)[12]

Glass syringes

Argon or nitrogen gas

Experimental Workflow
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Figure 2: Workflow for DGS-liposome preparation by thin-film hydration and extrusion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15553122?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Procedure

Lipid Dissolution:

Weigh the desired amounts of DGS, DOPE, and other lipids (see Table 1 for examples)

and add them to a round-bottom flask.

Add a sufficient volume of chloroform (or a chloroform:methanol mixture) to completely

dissolve the lipids, resulting in a clear solution.[10]

Thin-Film Formation:

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature that is warm but well below the

boiling point of the solvent (e.g., 30-40°C).

Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on

the inner surface of the flask.[13]

Film Drying:

Once the film appears dry, place the flask under a high vacuum for at least 2-4 hours (or

overnight) to remove any residual organic solvent.[10] This step is critical for forming

stable vesicles.

Hydration:

Warm the desired aqueous hydration buffer (which may contain the hydrophilic drug for

encapsulation) to a temperature above the phase transition temperature (Tc) of the lipid

with the highest Tc.

Add the warm buffer to the flask containing the dry lipid film. The volume will determine the

final lipid concentration.

Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until the lipid film is fully

suspended in the buffer. This will form multilamellar vesicles (MLVs). A brief sonication in a

bath sonicator can aid this process.[10]
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Extrusion (Sizing):

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size

(e.g., 100 nm).[11]

Transfer the MLV suspension into one of the glass syringes.

Pass the lipid suspension back and forth through the membrane for an odd number of

passes (e.g., 11 to 21 times).[12] This process reduces the size and lamellarity, resulting

in a more homogenous population of large unilamellar vesicles (LUVs).[11]

Purification and Storage:

To remove any unencapsulated drug, the liposome suspension can be purified using

methods like dialysis or size exclusion chromatography.

For sterile applications, filter the final liposome solution through a 0.22 µm syringe filter.

Store the final formulation at 4°C under argon or nitrogen to prevent lipid oxidation.

Data Presentation
Table 1: Example DGS Liposome Formulations
This table provides starting points for lipid compositions. Ratios should be optimized based on

the specific application and encapsulated drug.
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Formulation
ID

DGS (mol%)
DOPE
(mol%)

Cholesterol
(mol%)

DSPE-
PEG2000
(mol%)

Primary
Application

DGS-01 30 70 0 0

Basic pH-

sensitive

formulation[1]

DGS-02 20 55 20 5

Long-

circulating,

pH-sensitive

DGS-03 25 75 0 0

Gene/Oligonu

cleotide

Delivery[7]

DGS-04 15 50 35 0

Increased

stability

formulation

Protocol 2: Characterization of DGS Liposomes
Proper characterization is essential to ensure the quality, stability, and efficacy of the liposomal

formulation.[14]

1. Size and Polydispersity Index (PDI) Measurement:

Technique: Dynamic Light Scattering (DLS).[15]

Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze

using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and

the PDI, which indicates the width of the size distribution.[16]

2. Surface Charge Measurement:

Technique: Zeta Potential Analysis (Electrophoretic Light Scattering).[17]

Procedure: Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10

mM NaCl). The zeta potential will indicate the surface charge, which should be negative for
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DGS liposomes at neutral pH.

3. Encapsulation Efficiency (%EE):

Procedure:

Separate the liposomes from the unencapsulated ("free") drug using a method like size

exclusion chromatography or dialysis.

Quantify the amount of drug associated with the liposomes. This often involves disrupting

the liposomes with a detergent or solvent and then using a suitable analytical method

(e.g., UV-Vis spectroscopy, HPLC) to measure the drug concentration.

Calculate %EE using the formula: %EE = (Amount of Drug Encapsulated / Total Initial

Amount of Drug) x 100

4. pH-Triggered Release Assay:

Procedure:

Encapsulate a fluorescent dye (e.g., calcein or doxorubicin) that is self-quenched at high

concentrations inside the liposomes.

Purify the liposomes to remove any free dye.

Incubate the liposome suspension in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5).

Measure the increase in fluorescence over time. As the liposomes destabilize and release

the dye at acidic pH, the dye becomes de-quenched, resulting in an increased

fluorescence signal.[1]

Table 2: Typical Physicochemical Properties of DGS
Liposomes
Expected characterization results for liposomes prepared by the extrusion method.
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Parameter Technique
Typical Expected
Value

Significance

Mean Diameter (Z-

Ave)

Dynamic Light

Scattering (DLS)

90 - 150 nm (for 100

nm extrusion)

Influences circulation

time and tumor

accumulation (EPR

effect)[9][14]

Polydispersity Index

(PDI)

Dynamic Light

Scattering (DLS)
< 0.2

Indicates a

homogenous,

monodisperse

population[15]

Zeta Potential
Electrophoretic Light

Scattering

-30 mV to -60 mV (at

pH 7.4)

Confirms negative

surface charge,

contributes to colloidal

stability[17]

Encapsulation

Efficiency

HPLC, UV-Vis

Spectroscopy

> 70% (highly

dependent on drug

and method)

Measures the

effectiveness of drug

loading

In Vitro Release
Fluorescence

Spectroscopy

< 10% release at pH

7.4; > 80% release at

pH 5.5 (over 1-2h)

Confirms pH-sensitive

release profile[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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